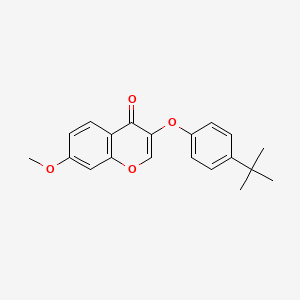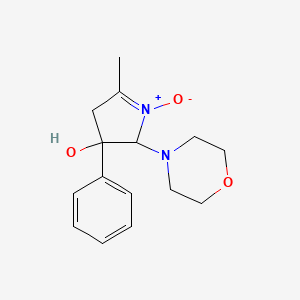![molecular formula C16H12ClN3O2 B5520424 2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B5520424.png)
2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Research into compounds such as "2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide" involves exploring their synthesis, structure, and potential applications. These compounds are of interest due to their diverse chemical reactions and properties, which can make them useful for various scientific and industrial applications.
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical reactions, starting from basic organic or inorganic precursors. For example, acetamide derivatives are synthesized through chloroacetylation, followed by reactions with substituted phenylpiperazine or other agents to obtain the desired product (Mehta et al., 2019).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are commonly used to characterize the molecular structure of these compounds. The crystal structure reveals details such as bond lengths, angles, and the overall geometry of the molecule, which are crucial for understanding its reactivity and properties (Jansukra et al., 2021).
Wissenschaftliche Forschungsanwendungen
Chlorophenols: Environmental Impact and Toxicity
Chlorophenols (CPs) are recognized for their environmental persistence and toxicity, affecting aquatic organisms through oxidative stress, immune system alterations, endocrine disruption, and potentially inducing carcinogenic environments. Their degradation in natural settings poses significant challenges, necessitating research into innovative remediation strategies. For instance, studies on chlorophenols' toxic effects in fish highlight the mechanisms of oxidative stress, immune system impact, and endocrine disruption, providing a framework for assessing similar compounds' ecological risks (Ge et al., 2017).
Phthalates: Health Implications and Environmental Behavior
Phthalates, another group of compounds with structural similarities to the queried chemical, have been extensively reviewed for their impact on human health and environmental persistence. Research underscores the importance of understanding phthalates' metabolic pathways, exposure risks, and endocrine-disrupting potential to develop safer chemical alternatives and mitigate adverse health outcomes. For instance, comprehensive reviews on phthalate exposure delineate their ubiquitous presence and potential links to various health issues, emphasizing the need for ongoing surveillance and risk assessment strategies (Katsikantami et al., 2016).
Research Applications: Degradation and Remediation
Understanding the environmental fate and degradation mechanisms of similar compounds can inform the development of remediation technologies and strategies for minimizing ecological and health impacts. Research into the biodegradation and chemical transformation of chlorophenols and phthalates highlights the critical role of microbial action and advanced oxidation processes, suggesting potential avenues for the environmentally sound management of related chemicals (Gunawardana et al., 2011).
Eigenschaften
IUPAC Name |
2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-11-7-5-10(6-8-11)15-12-3-1-2-4-13(12)16(22)20(19-15)9-14(18)21/h1-8H,9H2,(H2,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWRKHEFPPWOZAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)N)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-cyclopentyl-9-(6-methyl-2-propylpyrimidin-4-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520351.png)
![5-{[4-(3-chlorophenyl)-1-piperazinyl]sulfonyl}-2-hydroxy-4(3H)-pyrimidinone](/img/structure/B5520352.png)

![N,N-dimethyl-4-[(3-oxo-2,9-diazaspiro[5.5]undec-2-yl)methyl]benzenesulfonamide hydrochloride](/img/structure/B5520368.png)
![(1S*,5R*)-6-benzyl-3-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520373.png)
![4-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5520379.png)
![1-(2-chlorophenyl)-5-methyl-4-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-2-piperazinone](/img/structure/B5520380.png)
![3-ethyl-8-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5520388.png)
![(3aS,6aS)-5-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-1-methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B5520397.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5520398.png)
![N-{3-[(4-methylphenyl)thio]propyl}-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5520399.png)

![1-[3-(1-benzyl-1H-pyrazol-4-yl)-4-morpholin-4-ylphenyl]ethanone](/img/structure/B5520407.png)